molecular formula C24H19ClFN5O2 B11473822 1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11473822
M. Wt: 463.9 g/mol
InChI Key: AMLVCDUTDZNIOR-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a fluorobenzyl group, and a pyrazolopyridine core

Preparation Methods

One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the assembly of the complex molecular structure.

Chemical Reactions Analysis

1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloropyridazinyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H19ClFN5O2

Molecular Weight

463.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-[3-[(4-fluorophenyl)methoxy]phenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C24H19ClFN5O2/c1-14-23-19(12-22(32)27-24(23)31(30-14)21-10-9-20(25)28-29-21)16-3-2-4-18(11-16)33-13-15-5-7-17(26)8-6-15/h2-11,19H,12-13H2,1H3,(H,27,32)

InChI Key

AMLVCDUTDZNIOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C5=NN=C(C=C5)Cl

Origin of Product

United States

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